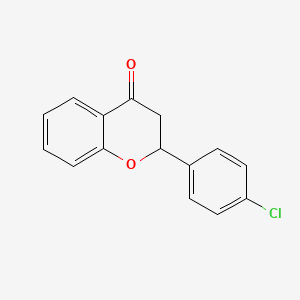
4'-Chloroflavanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-Chloroflavanone, also known as this compound, is a useful research compound. Its molecular formula is C15H11ClO2 and its molecular weight is 258.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50190. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Mechanism of Action
Research indicates that 4'-chloroflavanone exhibits significant antiproliferative effects on human breast cancer cell lines, specifically MCF-7 and MDA-MB-453. At a concentration of 50 µM for 48 hours, it induces cell cycle arrest at the G1/S phase, leading to decreased levels of cyclin D and CDK4, along with an increase in p21Cip1, a known p53 target . This suggests that the activation of p53 is integral to the compound's mechanism in inhibiting cancer cell proliferation.
Case Study Insights
A study demonstrated that exposure to this compound increased cytochrome c expression while reducing caspase-3 levels, indicating its role in apoptosis induction . The findings propose that this compound could serve as a potential anticancer drug.
Antimicrobial Properties
Antibacterial and Antifungal Effects
this compound has been evaluated for its antibacterial and antifungal properties. In vitro studies showed that it possesses notable activity against various bacterial strains and fungi, including Candida species. The compound demonstrated a higher efficacy compared to standard antibiotics like fluconazole .
| Microorganism | Minimum Inhibitory Concentration (MIC) | Comparison with Fluconazole |
|---|---|---|
| Candida albicans | 16 µg/mL | More effective |
| Staphylococcus aureus | 32 µg/mL | Comparable |
Anti-inflammatory Potential
Recent studies have explored the anti-inflammatory properties of flavanone derivatives, including this compound. It has been shown to inhibit pro-inflammatory cytokine production in various cell lines, suggesting its potential use in treating inflammatory disorders . The compound's structural modifications can enhance its bioactivity, making it a candidate for further drug development.
Summary of Findings
The applications of this compound span several critical areas of research:
- Cancer Research : Acts as an antiproliferative agent by inducing cell cycle arrest and apoptosis.
- Antimicrobial Activity : Demonstrates effectiveness against bacteria and fungi, outperforming some conventional treatments.
- Anti-inflammatory Effects : Shows promise in reducing inflammation through cytokine inhibition.
Propiedades
Número CAS |
3034-10-4 |
|---|---|
Fórmula molecular |
C15H11ClO2 |
Peso molecular |
258.7 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11ClO2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,15H,9H2 |
Clave InChI |
WPHGNXFETYBHNT-UHFFFAOYSA-N |
SMILES |
C1C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)Cl |
Sinónimos |
4'-chloroflavanone |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













